molecular formula C10H20N2O3 B1270736 (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate CAS No. 879403-42-6

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

Cat. No. B1270736
CAS RN: 879403-42-6
M. Wt: 216.28 g/mol
InChI Key: MTMBHUYOIZWQAJ-QMMMGPOBSA-N
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Description

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is a morpholine derivative that has garnered attention in synthetic and medicinal chemistry due to its utility in creating biologically active compounds. Its relevance spans across various synthetic pathways, highlighting its importance in the development of novel chemical entities.

Synthesis Analysis

The synthesis of morpholine derivatives, including tert-butyl morpholine carboxylates, involves multi-step processes that often encompass acylation, nucleophilic substitution, and reduction. These methods aim to optimize yields and selectivity, especially in stereocontrolled syntheses which are crucial for generating specific enantiomers of pharmaceutical interest. For instance, a method involving the transformation of 1-tert-Butyl-2-(allyloxymethyl)aziridine into morpholine derivatives through electrophile-induced ring closure and subsequent nucleophilic displacements showcases the synthetic versatility of morpholine frameworks (D’hooghe, Vanlangendonck, Törnroos, & De Kimpe, 2006).

Molecular Structure Analysis

Morpholine derivatives are characterized by their cyclic ether amine structure, which imparts a unique set of physical and chemical properties. The molecular structure is often elucidated using techniques such as X-ray crystallography, revealing aspects like conformation and stereochemistry critical for understanding their reactivity and interaction with biological targets. The crystal structure analysis of related morpholine compounds, such as (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, provides insight into their three-dimensional arrangement, showcasing weak intermolecular hydrogen bonding that may influence their chemical behavior (Wang, Xia, Liu, & Shen, 2011).

Scientific Research Applications

Synthesis and Derivative Formation

  • Novel Synthesis of Derivatives: (S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate is used as a substrate in the synthesis of morpholine derivatives, such as cis-3,5-di(bromomethyl)morpholine, demonstrating its utility in creating structurally diverse compounds (D’hooghe, Vanlangendonck, Törnroos, & de Kimpe, 2006).

Structural Studies and Crystallography

  • Crystallographic Analysis: The compound has been studied for its structural properties, such as in the case of (2R,6S)-tert-Butyl 2-(benzhydrylcarbamoyl)-6-methylmorpholine-4-carboxylate, highlighting its significance in crystallography and molecular structure analysis (Wang, Xia, Liu, & Shen, 2011).

Chemical Reactions and Mechanisms

  • Chemical Reactivity: The compound is involved in various chemical reactions, such as α-amidoalkylation, indicating its reactivity and potential for creating diverse chemical products (Dobrev, Benin, & Nechev, 1992).
  • Hydroformylation Reactions: It is used in hydroformylation reactions to produce important intermediates for the synthesis of amino acid derivatives, showcasing its role in complex organic syntheses (Kollár & Sándor, 1993).

Application in Drug Synthesis

  • Synthesis of Reboxetine Analogs: The compound's derivatives, such as N-Boc-morpholine-2-carboxylic acids, are used in the enantioselective synthesis of reboxetine analogs, demonstrating its application in pharmaceutical chemistry (Fish et al., 2009).

Biochemical Interactions

  • Proton Transfer Studies: It is involved in studies of proton transfer from certain compounds to nitrogen-containing bases like morpholine, contributing to our understanding of acid-base interactions in chemistry (Petrov et al., 2013).

Antimicrobial Evaluation

Thermochromic Properties

  • Thermochromic Properties: Derivatives like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol exhibit thermochromic properties in solution, indicating potential applications in material science (Komissarov et al., 1991).

Enzyme Inhibition

  • Enzyme Inhibition Studies: The compound and its derivatives play a role in enzyme inhibition research, such as in the study of p38alpha MAP kinase inhibitors (Regan et al., 2003).

Solid-Phase Synthesis

  • Solid-Phase Synthesis Applications: It is used in solid-phase synthesis, as seen in the preparation of a new "safety catch" ester linker for solid-phase synthesis, showcasing its utility in advanced synthetic methodologies (Beech et al., 2001).

Safety And Hazards

The compound is classified as dangerous, with hazard statement H301 . Precautionary statements include P301 and P310 . The compound should be handled with care to avoid potential hazards.

properties

IUPAC Name

tert-butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O3/c1-10(2,3)15-9(13)12-4-5-14-8(6-11)7-12/h8H,4-7,11H2,1-3H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTMBHUYOIZWQAJ-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCO[C@H](C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80363928
Record name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-tert-Butyl 2-(aminomethyl)morpholine-4-carboxylate

CAS RN

879403-42-6
Record name tert-Butyl (2S)-2-(aminomethyl)morpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80363928
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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